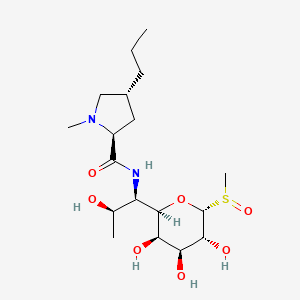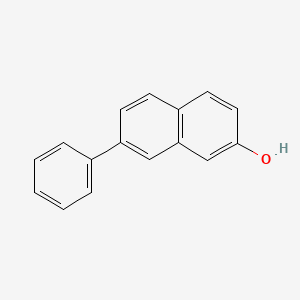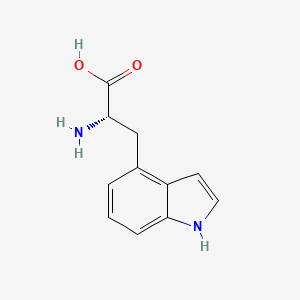
(2S)-2-amino-3-(1H-indol-4-yl)propanoic Acid
描述
(2S)-2-amino-3-(1H-indol-4-yl)propanoic acid, also known as L-tryptophan, is an essential amino acid that serves as a precursor to several important biomolecules, including serotonin, melatonin, and niacin. It is a key component in protein biosynthesis and is found in various dietary sources such as meat, dairy products, and certain plants.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-3-(1H-indol-4-yl)propanoic acid can be achieved through several methods One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring
Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation. Genetically engineered strains of bacteria, such as Escherichia coli, are used to convert substrates like glucose into the desired amino acid. This method is preferred due to its efficiency and cost-effectiveness.
化学反应分析
Types of Reactions: (2S)-2-amino-3-(1H-indol-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form compounds like indole-3-acetaldehyde.
Reduction: Reduction reactions can convert it into compounds such as tryptamine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used for electrophilic substitution reactions.
Major Products:
Oxidation: Indole-3-acetaldehyde
Reduction: Tryptamine
Substitution: Various indole derivatives with halogen, nitro, or sulfonyl groups.
科学研究应用
(2S)-2-amino-3-(1H-indol-4-yl)propanoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: It serves as a precursor for neurotransmitters like serotonin and melatonin, playing a crucial role in mood regulation and sleep.
Medicine: It is investigated for its potential therapeutic effects in treating conditions like depression, anxiety, and sleep disorders.
Industry: It is used in the production of dietary supplements and as a feed additive in animal nutrition.
作用机制
The mechanism of action of (2S)-2-amino-3-(1H-indol-4-yl)propanoic acid involves its conversion into serotonin and melatonin. In the brain, it is hydroxylated to form 5-hydroxytryptophan, which is then decarboxylated to produce serotonin. Serotonin acts on various receptors to regulate mood, appetite, and sleep. Melatonin, derived from serotonin, regulates the sleep-wake cycle by acting on melatonin receptors in the brain.
相似化合物的比较
(2S)-2-amino-3-(1H-indol-4-yl)propanoic acid is unique due to its role as a precursor to serotonin and melatonin. Similar compounds include:
Tryptamine: A decarboxylated form of tryptophan, involved in the synthesis of serotonin.
Indole-3-acetic acid: A plant hormone derived from tryptophan, involved in plant growth and development.
5-hydroxytryptophan: An intermediate in the biosynthesis of serotonin from tryptophan.
These compounds share structural similarities but differ in their biological roles and applications.
属性
IUPAC Name |
(2S)-2-amino-3-(1H-indol-4-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-9(11(14)15)6-7-2-1-3-10-8(7)4-5-13-10/h1-5,9,13H,6,12H2,(H,14,15)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEIRMIVNPCUSR-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C2C=CNC2=C1)C[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


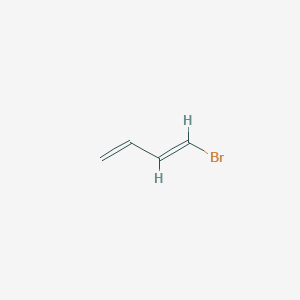
![6-(Benzyloxy)pyrazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B3325684.png)

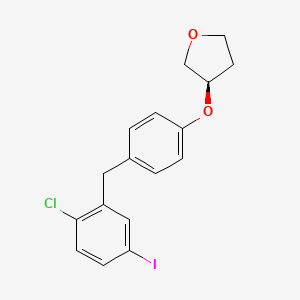
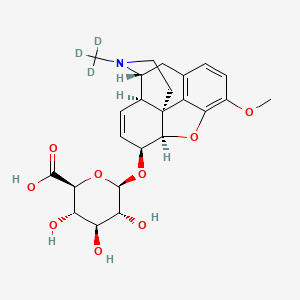
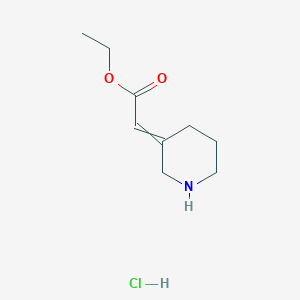
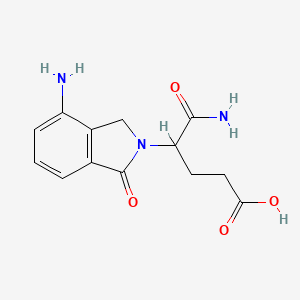
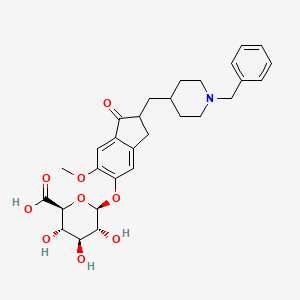
![(+)-O-ISOPROPYLIDENE-2,3-DIHYDROXY-1,4-BIS[BIS(3,5-DIFLUOROMETHYLPHENYL)PHOSPHINO]BUTANE](/img/structure/B3325733.png)

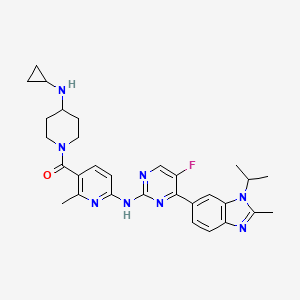
![5-((4-(3-Carbamoyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydro-1H-pyrazolo[3,4-c]pyridin-6(7H)-yl)phenyl)amino)pentanoic acid](/img/structure/B3325749.png)
